2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine
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Overview
Description
2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine is a heterocyclic compound that features a fused ring system combining isoxazole, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating, which furnishes tetrahydro-1H-pyrazolo[3,4-B]pyridines. These intermediates can then be converted to the desired isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine by treatment with phosphorus oxychloride (POCl3) in the presence of air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Agrochemistry: It is studied for its pesticidal and herbicidal properties, making it a candidate for developing new agrochemicals.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a similar fused ring system but different tautomeric forms.
Isoxazolo[4,5-B]pyridine: A related compound with a different arrangement of the isoxazole and pyridine rings.
Uniqueness
2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine is unique due to its specific ring fusion and the presence of nitrogen atoms in the ring system, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
CAS No. |
404345-61-5 |
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Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxa-2,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-2-8-11-6(4)10-7-5(1)3-9-12-7/h1-3,9H |
InChI Key |
QUOYAWVXZUUICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NN=C2N=C3C1=CNO3 |
Origin of Product |
United States |
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